molecular formula C14H11ClO3 B1603447 Benzyl 3-chloro-5-hydroxybenzoate CAS No. 245116-17-0

Benzyl 3-chloro-5-hydroxybenzoate

Cat. No. B1603447
M. Wt: 262.69 g/mol
InChI Key: KZGIACZNLMRJJR-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-5-hydroxybenzoate is a compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is a white solid .


Molecular Structure Analysis

The molecular structure of Benzyl 3-chloro-5-hydroxybenzoate includes a total of 30 bonds, 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Benzyl 3-chloro-5-hydroxybenzoate is a white solid . It has a molecular weight of 262.69 and a molecular formula of C14H11ClO3 .

Scientific Research Applications

Nonlinear Optical Materials

  • Scientific Field : Materials Science
  • Application Summary : Benzamide 5-chloro-2-hydroxybenzoic acid, a compound similar to Benzyl 3-chloro-5-hydroxybenzoate, has been used to create a novel third-order nonlinear optical single crystal .
  • Methods of Application : The crystal was grown by slow evaporation method using ethanol as a solvent . The grown crystal was characterized by single-crystal X-ray diffraction (SCXRD) studies .
  • Results : The nonlinear absorption coefficient, the 3rd-order refractive index, and the third-order susceptibility for the crystal were analyzed by Z-scan analysis . The theoretical calculations were made by the density functional theory (DFT) method .

Treatment for Scabies

  • Scientific Field : Dermatology
  • Application Summary : Benzyl benzoate 25%, a compound similar to Benzyl 3-chloro-5-hydroxybenzoate, has been used as a topical treatment for scabies .
  • Methods of Application : Both benzyl benzoate 25% and permethrin 5% were used daily for 3 days in a row .
  • Results : After 3 weeks, the cure rate for permethrin was only 27%, whereas benzyl benzoate showed an excellent cure rate of 87% .

Oxidation Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a compound similar to Benzyl 3-chloro-5-hydroxybenzoate, is a widely used quinone with a high reduction potential . It commonly mediates hydride transfer reactions and shows three accessible oxidation states .
  • Methods of Application : DDQ is used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals . The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms .
  • Results : These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

Friedel-Crafts Alkylation

  • Scientific Field : Organic Chemistry
  • Application Summary : The Friedel–Crafts reaction is a useful electrophilic aromatic substitution reaction in the laboratory . It involves the introduction of an alkyl group onto the benzene ring .
  • Methods of Application : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
  • Results : Despite its utility, the Friedel–Crafts alkylation has several limitations . For example, only alkyl halides can be used . Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .

Versatile Oxidant

  • Scientific Field : Organic Chemistry
  • Application Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a compound similar to Benzyl 3-chloro-5-hydroxybenzoate, is the most widely used quinone with a high reduction potential . It commonly mediates hydride transfer reactions and shows three accessible oxidation states .
  • Methods of Application : DDQ is used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals . The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms .
  • Results : These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

Friedel-Crafts Alkylation

  • Scientific Field : Organic Chemistry
  • Application Summary : The Friedel–Crafts reaction is a useful electrophilic aromatic substitution reaction in the laboratory . It involves the introduction of an alkyl group onto the benzene ring .
  • Methods of Application : The reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
  • Results : Despite its utility, the Friedel–Crafts alkylation has several limitations . For example, only alkyl halides can be used . Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .

Safety And Hazards

Benzyl 3-chloro-5-hydroxybenzoate should be handled with care. It is toxic and can cause moderate to severe irritation to the skin and eyes . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

benzyl 3-chloro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGIACZNLMRJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592778
Record name Benzyl 3-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-chloro-5-hydroxybenzoate

CAS RN

245116-17-0
Record name Benzyl 3-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)[Si](C)(C)Oc1cc(Cl)cc(C(=O)OCc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1.0 M solution of tetrabutylammonium fluoride in tetrahydrofuiran (26.6 mL, 26.6 mmol) was added to neat benzyl ester 24 (5.00 g, 13.3 mmol), the reaction stirred 10 minutes at ambient temperature, and evaporated in vacuo. The crude product was dissolved in methylene chloride, the solution washed with dilute aqueous NaHCO3, dried overNa2SO4, and filtered. The evaporated filtrate was then washed repeatedly with hexanes and dried in vacuo giving product 25 as a gold oil (3.40 g, 98%). 1H NMR (300 MHz, CDCl3) δ 7.35 (m, 7H), 7.1 (t, 1H, J=2.1 Hz), 5.28 (s, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

A 1.0 M solution oftetrabutylammonium fluoride in tetrahydrofuran (26.6 mL, 26.6 mmol) was added to neat benzyl ester 24 (5.00 g, 13.3 mmol), the reaction stirred 10 minutes at ambient temperature, and evaporated in vacuo. The crude product was dissolved in methylcne chloride, the solution washed with dilute aqueous NaHCO3, dried over Na2SO4, and filtered. The evaporated filtrate was then washed repeatedly with hexanes and dried in vacuo giving product 25 as a gold oil (3.40 g, 98%), 1H NMR (300 MHz, CDCl3) δ 7.35 (m, 7H), 7.1 (t, 1H, J=2.1 Hz), 5.28 (s, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
benzyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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